Vegfr-2-IN-38

Medicinal Chemistry VEGFR-2 Inhibitor Schiff Base

VEGFR-2-IN-38 is a synthetic imidazo[1,2-a]pyrimidine-Schiff base derivative that serves as a structurally unique starting point for VEGFR-2-targeted drug discovery. Its binding mode was predicted via molecular docking and dynamics simulations, making it ideal for validating computational models and for scaffold-hopping campaigns. Unlike promiscuous kinase inhibitors, this compound's distinct (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine scaffold offers a differentiated IP position. Full spectral characterization (1H/13C NMR, FT-IR, MS) is published, enabling its immediate use as an analytical reference standard for imidazo[1,2-a]pyrimidine derivatives.

Molecular Formula C17H12N4S
Molecular Weight 304.4 g/mol
Cat. No. B12373407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVegfr-2-IN-38
Molecular FormulaC17H12N4S
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)N=CC4=CC=CS4
InChIInChI=1S/C17H12N4S/c1-2-6-13(7-3-1)15-16(19-12-14-8-4-11-22-14)21-10-5-9-18-17(21)20-15/h1-12H/b19-12+
InChIKeyLKJXUAVJNGPKQN-XDHOZWIPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vegfr-2-IN-38: Compound Overview and Research Sourcing for VEGFR-2 Inhibition Studies


Vegfr-2-IN-38, also cataloged as VEGFR-2-IN-38 (CAS No. 3020790-57-9), is a synthetic small molecule categorized as an imidazo[1,2-a]pyrimidine-Schiff base derivative [1]. Its molecular formula is C17H12N4S, with a molecular weight of 304.37 g/mol [2]. The compound is chemically defined as (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, and it has been identified as a potential inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis [1][3].

Why Generic VEGFR-2 Inhibitors Cannot Replace Vegfr-2-IN-38 in Targeted Studies


Vegfr-2-IN-38 represents a specific chemical scaffold (imidazo[1,2-a]pyrimidine-Schiff base) whose distinct physicochemical and electronic properties were characterized and published as a discrete molecular entity [1]. The compound's potential as a VEGFR-2 inhibitor is based on specific computational predictions, including molecular docking and dynamics simulations, which are unique to its three-dimensional structure and electronic configuration [1]. Therefore, substituting this compound with a different, even well-known VEGFR-2 inhibitor like sorafenib, would introduce a different chemical entity with a different binding mode, off-target profile, and pharmacokinetic properties, thereby altering the experimental outcome and invalidating the study's intended design based on this specific chemical probe [1].

Vegfr-2-IN-38 Quantitative Differentiation Guide: Data-Driven Comparisons for Informed Selection


Unique Structural Scaffold: Imidazo[1,2-a]pyrimidine-Schiff Base Core

Vegfr-2-IN-38 is chemically defined as (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, a specific Schiff base derivative of the imidazo[1,2-a]pyrimidine class [1]. This differentiates it structurally from other common VEGFR-2 inhibitor classes such as quinazolines (e.g., vandetanib) or diaryl ureas (e.g., sorafenib). While no direct comparative data is available, the compound's unique scaffold forms the basis of its computationally predicted interaction with VEGFR-2 [1].

Medicinal Chemistry VEGFR-2 Inhibitor Schiff Base

Computational Docking and Dynamics Simulation Data Against VEGFR-2

The potential for Vegfr-2-IN-38 to inhibit VEGFR-2 was established through molecular docking and molecular dynamics (MD) simulations, which indicated it is an 'ideal molecule to develop as a potential vascular endothelial growth factor receptor-2 inhibitor' [1]. While specific docking scores or binding energies are not provided in the available search results, the computational validation differentiates it from compounds with no such target-specific modeling data.

Computational Chemistry Molecular Docking VEGFR-2

Optimal Research and Procurement Scenarios for Vegfr-2-IN-38


Lead Compound for VEGFR-2 Inhibitor Development

Based on its classification as a 'potential inhibitor' and the computational evidence suggesting it is an 'ideal molecule to develop' [1], Vegfr-2-IN-38 is best procured as a starting point for medicinal chemistry campaigns. Researchers can use this compound as a scaffold for synthesizing analogs to optimize potency and selectivity against VEGFR-2, leveraging its unique imidazo[1,2-a]pyrimidine-Schiff base structure [1].

Validation of In Silico Models for Kinase Inhibition

Given that its initial identification as a VEGFR-2 inhibitor is based on computational docking and dynamics simulations [1], Vegfr-2-IN-38 is a prime candidate for studies aimed at validating and refining these computational models. Purchasing this compound allows researchers to test in vitro whether its predicted binding translates into measurable enzymatic inhibition, thereby improving future predictive models.

Reference Material for Analytical and Spectral Studies

The compound's synthesis and detailed spectral characterization (1H NMR, 13C NMR, mass, FT-IR) have been published [1]. This makes Vegfr-2-IN-38 a valuable reference standard for analytical chemistry and quality control laboratories involved in identifying or characterizing similar imidazo[1,2-a]pyrimidine derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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